N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)27-17-5-1-3-14(8-17)18(26)25-10-13-7-16(12-24-9-13)15-4-2-6-23-11-15/h1-9,11-12H,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKCENMJWSNFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a bipyridine moiety and a trifluoromethoxy group, which are known to enhance its pharmacological properties. The compound's molecular formula and weight are critical for understanding its interactions at the molecular level.
Structural Characteristics
The structure of this compound can be described as follows:
- Bipyridine Unit : Important for coordination chemistry and biological interactions.
- Trifluoromethoxy Group : Enhances chemical reactivity and biological activity.
- Benzamide Functional Group : Provides a platform for various substitutions that can affect biological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bipyridine Moiety : Achieved through coupling reactions such as Suzuki coupling.
- Introduction of the Trifluoromethoxy Group : Accomplished via nucleophilic substitution reactions.
- Final Assembly : The benzamide structure is formed by linking the bipyridine derivative with the trifluoromethoxy group.
Biological Activity
This compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets.
The mechanism of action involves:
- Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes or receptors.
- Hydrophobic Interactions : The trifluoromethoxy group increases lipophilicity, facilitating interactions with hydrophobic regions in proteins.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have shown that derivatives with similar structures display significant antimicrobial properties against various bacterial strains. For instance, compounds with trifluoromethoxy substitutions have been noted for their enhanced activity against resistant strains .
- Anticancer Properties : Research indicates that this compound has potential anticancer effects, showing efficacy against human tumor cell lines while minimizing toxicity to normal tissues .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in diseases such as cancer and tuberculosis .
Data Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues in RAF Inhibition
Compound RAF709 (N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide)
- Key Differences: Substituents: RAF709 features a trifluoromethyl group at the benzamide position (vs. trifluoromethoxy in the target compound) and additional morpholino and tetrahydropyran substituents on the bipyridine core. Molecular Weight: 542.55 g/mol (vs. ~395.5 g/mol for the target compound, estimated based on ).
- Activity: RAF709 is a potent RAF kinase inhibitor with high selectivity for RAS-mutant cancers. Its trifluoromethyl group enhances lipophilicity and binding affinity to the kinase active site, while the morpholino and tetrahydropyran groups improve solubility and pharmacokinetics .
Comparison Table :
| Parameter | Target Compound | RAF709 |
|---|---|---|
| Core Structure | Bipyridine + benzamide | Bipyridine + benzamide |
| Substituents | Trifluoromethoxy (benzamide) | Trifluoromethyl, morpholino, THP |
| Molecular Weight | ~395.5 g/mol (estimated) | 542.55 g/mol |
| Target | Not explicitly stated | RAF kinase (RAS-mutant cancers) |
| Selectivity | N/A | High for RAF dimers |
Comparison with MAO-B Inhibitors (Indole-Benzamide Derivatives)
Compounds such as N-(1H-indol-5-yl)-3-(trifluoromethoxy)benzamide (3s) and N-(1H-indol-5-yl)-3-(trifluoromethyl)benzamide (3u) () share the trifluoromethoxy/trifluoromethyl-benzamide motif but differ in core structure:
- Structural Divergence :
- The target compound uses a bipyridine core, while 3s/3u utilize an indole ring.
- Electronic Effects : The trifluoromethoxy group in 3s is less electron-withdrawing than the trifluoromethyl group in 3u, impacting MAO-B inhibition potency.
- Activity : These indole derivatives are potent MAO-B inhibitors (IC₅₀ < 100 nM) and protect against oxidative stress in PC12 cells. The bipyridine analog’s activity remains unexplored but may differ due to altered steric and electronic profiles .
Antimicrobial Benzamide Derivatives
N-[3-(2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonyl) benzyl] benzamide derivatives () highlight the role of halogenation and substitution patterns:
- Key Contrasts :
- The target compound lacks hydrazine and isatin moieties, which are critical for antimicrobial activity in these analogs.
- Halogen substituents (e.g., 5-Cl, 5-I) in enhance antimicrobial efficacy, whereas the trifluoromethoxy group in the target compound may prioritize different biological interactions .
Q & A
Q. What are the critical synthetic routes and reaction conditions for synthesizing N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide?
Synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. Key steps include:
- Bipyridine functionalization : Introducing methyl groups at the 5-position of [3,3'-bipyridine] via palladium-catalyzed cross-coupling.
- Amide bond formation : Reacting 3-(trifluoromethoxy)benzoyl chloride with the bipyridine intermediate under anhydrous conditions (e.g., DCM, 0–5°C) using bases like NaHCO₃ to suppress side reactions .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization to achieve >95% purity.
Critical conditions : Strict temperature control during acylation and inert atmosphere to prevent hydrolysis of trifluoromethoxy groups.
Q. What structural features of this compound suggest its potential as a kinase inhibitor?
- Bipyridine core : Facilitates π-π stacking and hydrogen bonding with kinase ATP-binding pockets.
- Trifluoromethoxy group : Enhances metabolic stability and hydrophobic interactions, critical for target engagement in kinases like RAF .
- Benzamide moiety : Acts as a hinge-binding motif, mimicking ATP’s adenine interactions in kinases .
Structural analogs (e.g., RAF709) demonstrate nanomolar inhibition of RAF kinases, validated by crystallographic studies .
Q. What safety protocols are essential when handling this compound in the lab?
- Hazard analysis : Conduct risk assessments for mutagenicity (Ames testing) and decomposition products (DSC analysis recommended) .
- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential mutagenic byproducts.
- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the trifluoromethoxy group .
Advanced Research Questions
Q. How does this compound modulate the RAF/MEK/ERK pathway, and what assays validate its efficacy?
Q. How can solubility challenges be addressed without compromising cellular potency?
- Structural modifications : Replace lipophilic groups (e.g., methyl) with solubilizing motifs like tetrahydropyranyl ether, as seen in RAF709, which improved solubility (logP reduction from 4.2 to 3.1) while maintaining IC₅₀ <50 nM .
- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions for in vivo studies.
- Analytical validation : HPLC-ELSD for solubility profiling and SPR for binding affinity post-modification .
Q. How should contradictory data between biochemical and cell-based assays be resolved?
Q. What methodologies confirm target specificity and off-target effects?
- Kinase selectivity panels : Screen against 400+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., FLT3 or RET inhibition).
- Proteomics : SILAC-based mass spectrometry to assess global protein interaction changes .
- In silico docking : Compare binding poses with known inhibitors (e.g., RAF709) using Schrödinger Glide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
